molecular formula C16H17NO2S B3008633 N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-2-carboxamide CAS No. 2034596-34-2

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-2-carboxamide

Cat. No.: B3008633
CAS No.: 2034596-34-2
M. Wt: 287.38
InChI Key: MSBHTIBNIUBNAY-UHFFFAOYSA-N
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Description

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-2-carboxamide is a synthetic small molecule characterized by a 2,3-dihydro-1H-indene core substituted with a methoxy group at the 2-position, linked via a methylene bridge to a thiophene-2-carboxamide moiety.

Properties

IUPAC Name

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-19-16(9-12-5-2-3-6-13(12)10-16)11-17-15(18)14-7-4-8-20-14/h2-8H,9-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBHTIBNIUBNAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological properties of this compound, synthesizing available data from various studies.

Chemical Structure and Properties

The compound features a thiophene ring fused with an indene derivative, which is known to influence its biological activity. The presence of the methoxy group and the carboxamide functionality enhances its interaction with biological targets.

The primary mechanism through which this compound exerts its effects is through modulation of neurotransmitter systems, particularly by acting on serotonin receptors, specifically the 5-HT2A receptor. This interaction can lead to various cellular responses including:

  • Neurotransmitter Release Modulation : Influences the release of neurotransmitters like serotonin and dopamine.
  • Neuronal Firing Rate Alteration : Affects the excitability and firing patterns of neurons.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50 (nM)Mechanism
DPP-21A5496.23Tubulin inhibition
DPP-21HeLa7.50Cell cycle arrest at G2/M
DPP-21MCF75.80Induction of apoptosis

The compound DPP-21, a related thiophene derivative, was reported to inhibit tubulin polymerization effectively, demonstrating a promising lead for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Similar thiophene derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For example:

CompoundPathogenMIC (µg/mL)
Thiophene Derivative AStaphylococcus aureus3.12
Thiophene Derivative BEscherichia coli12.5

These findings suggest that the incorporation of thiophene rings can enhance antibacterial efficacy .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Factors influencing its pharmacokinetic profile include:

  • Absorption : Lipid solubility and molecular size affect absorption rates.
  • Distribution : The presence of transport proteins can facilitate or hinder distribution throughout tissues.
  • Metabolism : The compound may undergo metabolic transformations that could influence its bioavailability and efficacy.

Case Studies and Research Findings

In a recent study focusing on indene derivatives, compounds structurally similar to this compound were synthesized and tested for their biological activities. The results indicated that modifications in the indene structure significantly impacted their interaction with biological targets, leading to enhanced activity profiles .

Scientific Research Applications

Medicinal Chemistry

Antibacterial and Antifungal Activity
Research indicates that derivatives of thiophene carboxamides exhibit significant antibacterial and antifungal properties. For instance, studies have shown that certain thiophene-based compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents . The structure of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-2-carboxamide may enhance these activities due to the presence of both thiophene and indene moieties, which are known for their biological activity.

Anticancer Properties
Thiophene derivatives have also been investigated for their anticancer properties. The incorporation of the indene structure may contribute to the modulation of cell signaling pathways involved in cancer progression. Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases .

Materials Science

Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. This compound can be utilized in the development of organic semiconductors for devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable thin films is critical for efficient charge transport in these devices .

Flexible Substrate Materials
Recent advancements have explored the use of thiophene-based compounds in flexible substrate materials. The mechanical flexibility and electrical conductivity of such materials are essential for applications in wearable electronics and flexible displays. Characterization studies have shown that thiophene derivatives exhibit favorable dielectric properties, making them suitable for high-frequency applications .

Synthetic Intermediate

This compound serves as an important synthetic intermediate in the preparation of more complex organic molecules. Its structure allows for further functionalization, enabling chemists to create a variety of derivatives with tailored properties for specific applications. This versatility is particularly valuable in pharmaceutical chemistry, where modifying existing compounds can lead to improved efficacy or reduced side effects .

Case Studies

Study Focus Findings
Aytemir et al., 2003Antimicrobial ActivityDemonstrated significant antibacterial effects of thiophene carboxamides against various pathogens.
Moreno-Fuquen et al., 2013Structural AnalysisAnalyzed structural changes in thiophene derivatives; highlighted potential supramolecular interactions.
Raju et al., 2008Anticancer PropertiesInvestigated the effects of thiophene derivatives on cancer cell lines; reported induction of apoptosis via kinase inhibition.

Comparison with Similar Compounds

Structural Analogues and Their Targets

The table below highlights key structural analogues and their pharmacological profiles:

Compound Name Core Structure Key Substituents Target/Activity References
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-2-carboxamide 2,3-dihydro-1H-indene Methoxy, thiophene-2-carboxamide Hypothesized cholinesterase inhibitor
N-((1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl)methyl)-N-(2-(dimethylamino)ethyl)-2-naphthamide 2,3-dihydro-1H-indene + piperidine Naphthamide, dimethylaminoethyl BChE inhibitor (PDB: 5NN0, IC₅₀: nanomolar)
N-(2-(2-Methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide Indole + thiophene-2-carboxamide 2-Methylindole, ethyl linker Unspecified (pharmaceutical intermediate)
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide 2,3-dihydro-1H-indene Hydroxy, isoxazole-4-carboxamide Immunoproteasome inhibitor (in vitro)
N-[(1-thiophen-3-ylcyclopentyl)methyl]thiophene-2-carboxamide Cyclopentane + thiophene Thiophen-3-yl, cyclopentyl linker Unspecified (structural study)

Key Differences in Pharmacological Properties

Enzyme Inhibition
  • BChE Selectivity: The naphthamide derivative (PDB: 5NN0) exhibits nanomolar inhibition of BChE due to its bulky naphthalene ring and tertiary amine, which enhance hydrophobic and electrostatic interactions with the enzyme’s active site .
  • Methoxy vs. Hydroxy Substituents : The methoxy group in the target compound increases lipophilicity compared to the hydroxy analogue (), which could enhance blood-brain barrier penetration but reduce hydrogen-bonding capacity .
Physicochemical Properties
  • Solubility: The methoxy group improves solubility in organic phases compared to the dimethylaminoethyl group in the naphthamide derivative, which may require protonation for aqueous solubility .
  • Aromatic Interactions : The thiophene-2-carboxamide’s sulfur atom and π-system enable distinct interactions (e.g., sulfur-π or dipole-dipole) versus the naphthamide’s extended aromatic system .

Q & A

Q. How does the compound’s logP and polar surface area (PSA) influence blood-brain barrier (BBB) penetration?

  • Analysis :
  • LogP : Optimal range of 2–3 for CNS penetration, calculated via HPLC-derived retention times or software (e.g., ChemAxon).
  • PSA : Values <70 Ų correlate with improved BBB permeability, as seen in optimized AMPA modulators .

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